molecular formula C17H15BrN4O B2784411 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034551-46-5

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B2784411
CAS No.: 2034551-46-5
M. Wt: 371.238
InChI Key: OQRGZCVXJJGWJR-UHFFFAOYSA-N
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Description

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the pyrazole derivative reacts with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Amidation: Benzoyl chloride derivatives and bases like triethylamine.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, pyrazole derivatives, and pyridine-containing compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-3-yl)benzamide Derivatives: These compounds share the benzamide and pyridine moieties but may differ in other substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which is known for its biological activity.

    Brominated Benzamides: Benzamides with a bromine atom, which can undergo similar substitution reactions.

Uniqueness

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is unique due to the combination of its bromine atom, pyrazole ring, and pyridine ring. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-22-13(9-16(21-22)12-5-4-8-19-10-12)11-20-17(23)14-6-2-3-7-15(14)18/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRGZCVXJJGWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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